molecular formula C15H13N3O B11861584 N-(1H-indazol-6-yl)-4-methylbenzamide CAS No. 401591-11-5

N-(1H-indazol-6-yl)-4-methylbenzamide

Cat. No.: B11861584
CAS No.: 401591-11-5
M. Wt: 251.28 g/mol
InChI Key: CNAMTTCGVHFVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value N-(1H-Indazol-6-yl)-4-methylbenzamide is a chemical compound offered for research use. It features a 1H-indazole scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities. The 1H-indazole moiety is present in several pharmacologically active molecules and is a key scaffold in the development of targeted protein kinase inhibitors . Specifically, derivatives substituted at the 6-position of the indazole ring, such as N-(1H-indazol-6-yl)benzenesulfonamide, have been investigated as potent and selective inhibitors of kinases like PLK4 (Polo-like kinase 4), a promising target in oncology research . Similarly, the 1H-indazol-6-yl structure is a component in other kinase inhibitors, including VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors that target tumor angiogenesis . This makes related compounds valuable tools for studying cancer cell proliferation and signaling pathways. Mechanism of Action While the specific mechanism of action for this compound requires experimental characterization, research on analogous compounds provides strong guidance. Molecules containing the 1H-indazol-6-amine group often function by acting as ATP-competitive inhibitors that bind to the catalytic domain of specific kinase targets . For example, some N-(1H-indazol-6-yl)benzenesulfonamide derivatives demonstrate potent PLK4 inhibitory activity at nanomolar concentrations (IC50), disrupting centrosome duplication and leading to anti-proliferative effects in cancer cells . The benzamide group at the 6-position is a common structural feature that can be optimized for potency and selectivity. Therefore, this compound serves as a potential starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Chemical Description Indazoles are bicyclic heterocycles containing a pyrazole ring fused to a benzene ring. The 1H-indazole tautomer is generally the more thermodynamically stable form . The 6-position on the indazole ring is a favored site for derivatization to create compounds with diverse research profiles. Note This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

401591-11-5

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-4-methylbenzamide

InChI

InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)15(19)17-13-7-6-12-9-16-18-14(12)8-13/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

CNAMTTCGVHFVEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 1h Indazol 6 Yl 4 Methylbenzamide and Its Analogues

General Synthetic Routes for Constructing Indazole-Benzamide Systems

The formation of the indazole-benzamide linkage is typically achieved through standard amide bond formation reactions, primarily by coupling a 6-amino-1H-indazole precursor with an activated 4-methylbenzoic acid derivative. A common and efficient method involves the reaction of 6-amino-1H-indazole with 4-methylbenzoyl chloride in the presence of a suitable base, such as pyridine (B92270) or a tertiary amine, in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation between 6-amino-1H-indazole and 4-methylbenzoic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are effective in activating the carboxylic acid for nucleophilic attack by the amino group of the indazole.

The synthesis of the key 6-amino-1H-indazole intermediate can be accomplished through various routes. A frequent starting material is 6-nitro-1H-indazole, which can be reduced to the corresponding amine. This reduction is commonly carried out using catalytic hydrogenation with palladium on carbon (Pd/C) or with reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.

A general synthetic scheme for the formation of the N-(1H-indazol-6-yl)-4-methylbenzamide core is presented below:

Scheme 1: General Synthesis of this compound
Step 1: Reduction of 6-nitro-1H-indazole
6-Nitro-1H-indazole → 6-Amino-1H-indazole
(Reagents: H₂, Pd/C or SnCl₂, HCl)
Step 2: Amide Coupling
6-Amino-1H-indazole + 4-Methylbenzoyl chloride → this compound
(Reagents: Pyridine or Et₃N in DCM)

Strategic Functionalization and Diversification of the N-(1H-Indazol-6-yl) Moiety in Target Synthesis

The N-(1H-indazol-6-yl) moiety offers several positions for strategic functionalization to modulate the physicochemical and pharmacological properties of the molecule. The indazole ring can undergo various electrophilic and nucleophilic substitution reactions.

N-Alkylation: The nitrogen atoms of the pyrazole (B372694) ring are common sites for derivatization. Alkylation of the indazole ring can lead to a mixture of N-1 and N-2 isomers. The regioselectivity of N-alkylation is influenced by the reaction conditions, including the choice of base, solvent, and alkylating agent. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 alkylated product. Protection of one of the nitrogen atoms can also be employed to direct alkylation to the desired position.

Halogenation: The indazole ring can be halogenated at various positions. For instance, iodination of the indazole ring at the C3 position can be achieved using N-iodosuccinimide (NIS) in DMF. The resulting halo-indazoles are versatile intermediates for further diversification through cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds to the indazole core. For example, a bromo- or iodo-substituted indazole can be coupled with a variety of boronic acids, alkenes, or alkynes to introduce diverse substituents.

Reaction TypeReagents and ConditionsPosition of Functionalization
N-Alkylation Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF)N-1 and N-2
Iodination N-Iodosuccinimide (NIS), DMFC-3
Suzuki Coupling Arylboronic acid, Pd catalyst, BaseC-3, C-5, C-6
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, BaseC-3, C-5, C-6

Targeted Modifications and Substitutions on the 4-Methylbenzamide (B193301) Component

The 4-methylbenzamide portion of the molecule also provides opportunities for targeted modifications to explore structure-activity relationships.

Substitution on the Benzene (B151609) Ring: The benzene ring of the 4-methylbenzamide moiety can be functionalized with various substituents. Electrophilic aromatic substitution reactions can introduce groups such as nitro, halo, or acyl groups. These can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.

Modification of the Methyl Group: The methyl group at the 4-position can be a site for derivatization. For instance, it can be halogenated using radical conditions (e.g., N-bromosuccinimide) to form a benzylic halide. This benzylic halide can then undergo nucleophilic substitution with a variety of nucleophiles to introduce different functional groups.

ModificationReagents and ConditionsResulting Functional Group
Nitration HNO₃, H₂SO₄Nitro group on the benzene ring
Halogenation (ring) Br₂, FeBr₃ or Cl₂, AlCl₃Halogen on the benzene ring
Benzylic Bromination N-Bromosuccinimide (NBS), Radical initiatorBromomethyl group
Nucleophilic Substitution Nucleophile (e.g., R-OH, R-NH₂) on benzylic bromideAlkoxy, amino, or other functional groups

Role of this compound Precursors or Analogues in the Synthesis of Established Pharmaceutical Agents (e.g., Axitinib)

Precursors and analogues of this compound are pivotal intermediates in the synthesis of several kinase inhibitors, with the most prominent example being Axitinib. Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).

In

Structure Activity Relationship Sar Studies of N 1h Indazol 6 Yl 4 Methylbenzamide Derivatives

Elucidation of Positional and Substituent Effects on the Biological Activity of Indazole-Benzamide Compounds

The biological activity of indazole-benzamide derivatives is highly sensitive to the nature and position of substituents on both the indazole and benzamide (B126) rings. SAR analyses have demonstrated that minor structural modifications can lead to significant changes in potency and target engagement. nih.gov

On the indazole ring, substitutions at the C4, C5, and C6 positions have been shown to play a crucial role in modulating inhibitory activity against various targets. nih.govacs.org For instance, in a series of 4,6-disubstituted-1H-indazole derivatives developed as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, specific substitutions at these positions were key to achieving high selectivity and potency. nih.gov Similarly, studies on 1H-indazole derivatives targeting the IDO1 enzyme revealed that substituent groups at both the 4-position and 6-position of the indazole scaffold were critical for inhibitory activity. nih.gov The introduction of a fluorine atom at the 6-position of the indazole core has been utilized in the development of potent mineralocorticoid receptor antagonists, highlighting the impact of electron-withdrawing groups on the core's electronic properties and binding interactions. researchgate.net

In the context of N-(1H-indazol-6-yl)benzenesulfonamide derivatives designed as Polo-like kinase 4 (PLK4) inhibitors, modifications on the benzene (B151609) ring were systematically explored. Starting with the core structure, the introduction of different substituents on the benzene ring led to compounds with vastly different inhibitory activities. This systematic modification allowed for the optimization of interactions within the target's binding pocket, ultimately leading to compounds with excellent PLK4 inhibitory activity. nih.govnih.gov For example, the progression from an unsubstituted benzenesulfonamide (B165840) to derivatives with specific substitutions significantly enhanced potency, as illustrated in the table below.

CompoundModification on Benzene RingPLK4 IC₅₀ (nM)Reference
K01Unsubstituted977.6 nih.gov
K17Optimized Substituents0.3 nih.gov
K22Further modification with 3-ethenylpyridine0.1 nih.govnih.gov

These findings underscore the importance of systematic exploration of positional and substituent effects to optimize the biological profile of indazole-benzamide compounds.

Influence of the Indazole Core on Target Binding Affinity and Selectivity

The 1H-indazole ring is a privileged scaffold in medicinal chemistry, primarily because it acts as a versatile "hinge-binding" motif for many protein kinases. nih.gov The N1-H proton of the pyrazole (B372694) ring within the indazole structure frequently serves as a crucial hydrogen bond donor, anchoring the inhibitor to the backbone of the kinase hinge region. nih.gov Molecular docking studies of indazole derivatives in the ATP-binding pocket of FGFR1, for example, have shown that the N-H of the indazole ring forms a hydrogen bond with the glutamate (B1630785) residue (Glu562), while a nitrogen atom of the indazole ring interacts with an alanine (B10760859) residue (Ala564). nih.gov

The substitution pattern on the indazole core can also profoundly influence target selectivity. In the development of cannabinoid receptor (CBR) agonists, modifications to the indazole core led to compounds with significantly different affinities for CB1R versus CB2R, enabling the development of highly selective CB2R agonists. acs.org Furthermore, studies on Aurora kinase inhibitors revealed that specific indazole-based derivatives could achieve subtype selectivity, with some compounds acting as dual Aurora A/B inhibitors while others were selective for either Aurora A or Aurora B. nih.gov This selectivity is often dictated by how the substituted indazole core presents its functional groups to interact with unique residues or sub-pockets that differ between kinase isoforms. The inherent stability of the 1H-indazole tautomer over the 2H-indazole form also contributes to a more defined and predictable binding mode. nih.gov

Contribution of the 4-Methylbenzamide (B193301) Moiety to the Potency and Efficacy Profile

The 4-methyl group on the phenyl ring plays a specific role in enhancing potency. This small, hydrophobic group is often positioned to fit snugly into a hydrophobic pocket in the active site. The precise fit of this methyl group can displace water molecules and increase binding affinity through favorable hydrophobic interactions. The importance of this substituent is highlighted in SAR studies where its removal or replacement with larger or more polar groups often leads to a decrease in activity.

Compound SeriesTargetKey Finding Related to the Benzamide/Benzenesulfonamide MoietyReference
N-(1H-indazol-6-yl)benzenesulfonamidesPLK4Introduction of substituents on the benzene ring and extension into the solvent zone dramatically increased potency from 977.6 nM to 0.1 nM. nih.gov
1H-indazole-3-carboxamidesGSK-3Substitution of the amine group of the carboxamide and addition of methoxy (B1213986) groups at the 5-position of the indazole ring were important for high potency. nih.gov
Indazole AmidesERK1/2Structure-guided design of the amide portion led to compounds with nanomolar enzymatic and cellular activity. nih.gov

Identification and Characterization of Key Pharmacophoric Features within N-(1H-Indazol-6-yl)-4-methylbenzamide Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound analogues, a consistent set of pharmacophoric features has been identified through computational modeling and experimental data. nih.gov

Key pharmacophoric features generally include:

A Hydrogen Bond Donor: This is almost universally provided by the N1-H of the 1H-indazole ring, which is critical for anchoring the molecule to the hinge region of protein kinases. nih.gov

Aromatic/Hydrophobic Regions: The bicyclic indazole ring itself serves as a key hydrophobic feature. A second aromatic ring, the phenyl of the benzamide moiety, provides another hydrophobic region that interacts with a separate pocket. acs.org

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker is a prominent hydrogen bond acceptor, often forming interactions with backbone amides or specific side chains of residues in the active site. nih.gov

A Hydrophobic Feature: The 4-methyl group on the benzamide ring represents a critical hydrophobic feature that occupies a small, well-defined hydrophobic pocket.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore mapping studies on indazole derivatives targeting HIF-1α have generated five-point pharmacophore hypotheses that include hydrogen bond acceptors, donors, and aromatic rings. nih.gov These models provide a structural framework for designing new inhibitors by highlighting the key steric and electrostatic interactions necessary for high-affinity binding. nih.gov Docking studies consistently show the indazole core binding deep within the ATP pocket, with the benzamide portion extending towards the solvent-exposed region, where further interactions can be optimized to enhance potency and selectivity. nih.gov

Molecular and Computational Investigations into N 1h Indazol 6 Yl 4 Methylbenzamide Binding

Molecular Docking Analyses of N-(1H-Indazol-6-yl)-4-Methylbenzamide and its Derivatives with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walshmedicalmedia.com This method provides insights into the binding energy and the specific interactions at the binding site. scispace.com For the this compound scaffold and its derivatives, molecular docking studies have been instrumental in identifying and characterizing interactions with various protein targets, primarily protein kinases, which are crucial in cancer research.

Research has focused on derivatives such as N-(1H-indazol-6-yl)benzenesulfonamide, which have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4). nih.govnih.govrsc.org PLK4 is a key regulator of cell mitosis, and its overexpression is linked to the development of several cancers, including breast cancer. nih.govnih.gov Docking simulations for these derivatives were performed using the ATP-binding site of PLK4 (PDB code: 4JXF) to understand their binding mechanism. nih.gov

Similarly, other indazole-containing scaffolds, like 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, have been designed and evaluated as inhibitors for Fms-like tyrosine kinase 3 (FLT3) and its mutants. nih.govhanyang.ac.kr FLT3 is a receptor tyrosine kinase that is a therapeutic target in acute myeloid leukemia (AML). nih.gov The docking studies for these compounds help in understanding their inhibitory action and provide a basis for structural optimization. nih.govhanyang.ac.kr The indazole core is a significant pharmacophore in medicinal chemistry, known for its role in developing treatments for various diseases by targeting specific proteins. researchgate.net

Derivative ScaffoldProtein TargetPDB CodeTherapeutic Area
N-(1H-indazol-6-yl)benzenesulfonamidePolo-like kinase 4 (PLK4)4JXFOncology (Breast Cancer) nih.govnih.gov
2-(1H-indazol-6-yl)-1H-benzo[d]imidazoleFMS-like tyrosine kinase 3 (FLT3)4RT7Oncology (Acute Myeloid Leukemia) nih.govhanyang.ac.kr
1H-Indazole-3-carboxamideMAPKAP KinaseNot SpecifiedInflammatory Diseases dntb.gov.ua

Detailed Elucidation of Ligand-Receptor Interactions and Optimal Binding Conformations

The effectiveness of a ligand is determined by its specific interactions with the receptor's binding site. For this compound and its analogues, computational studies have elucidated the key interactions that stabilize the ligand-receptor complex. A crucial aspect of the binding of indazole derivatives to kinase targets is the formation of hydrogen bonds with the hinge region of the ATP-binding pocket. nih.gov

In the case of N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting PLK4, molecular docking revealed that the indazole core consistently forms critical hydrogen bond connections with the backbone atoms of amino acid residues Glu-90 and Cys-92 in the hinge region. nih.gov This interaction mimics the binding of the adenine (B156593) region of ATP. Beyond the hinge region, other parts of the molecule establish additional stabilizing contacts. For instance, the phenylsulfonamide fragment often extends into a hydrophobic cavity, where the benzene (B151609) ring can engage in π–π stacking interactions with residues such as Phe-23. nih.gov

The optimal binding conformation places the indazole core deep within the binding pocket to facilitate these key hydrogen bonds, while the substituted benzamide (B126) or benzenesulfonamide (B165840) portion occupies adjacent hydrophobic and solvent-exposed regions. nih.gov The specific nature and geometry of these interactions, including bond lengths typically around 2.0 to 2.3 Å for hydrogen bonds, are critical for high binding affinity. walshmedicalmedia.com The evaluation of these ligand-receptor interaction energies through molecular dynamics simulations can further confirm the stability of the docked conformations. unica.itresearchgate.net

ScaffoldProtein TargetInteracting ResiduesInteraction Type
N-(1H-indazol-6-yl)benzenesulfonamidePLK4Glu-90, Cys-92Hydrogen Bond nih.gov
N-(1H-indazol-6-yl)benzenesulfonamidePLK4Phe-23π–π Interaction nih.gov
Benzimidazole DerivativesTriosephosphate Isomerase (TIM)Tyr102, Glu105, Lys113Hydrogen Bond, Hydrophobic nih.gov

Application of Computational Drug Design Methodologies, including Generative AI and Multi-Objective Optimization, for this compound Analogues

Modern drug discovery increasingly relies on advanced computational methodologies to accelerate the design of novel therapeutic agents. frontiersin.org For designing analogues of this compound, techniques such as generative artificial intelligence (AI) and multi-objective optimization are particularly powerful. arxiv.orgresearchgate.net These methods aim to explore vast chemical spaces efficiently to identify molecules with a desired set of properties. frontiersin.org

Pharmacophore Modeling and Virtual Screening Approaches for the this compound Scaffold

Pharmacophore modeling and virtual screening are foundational computational strategies in ligand-based and structure-based drug design. dovepress.combeilstein-journals.org A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For the this compound scaffold, a pharmacophore model can be constructed based on the key interaction points identified through molecular docking studies.

The development of a pharmacophore model for this scaffold would typically involve defining features such as:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the indazole ring.

Aromatic Rings: The indazole system and the 4-methylbenzoyl group.

Hydrophobic Features: The methyl group on the benzamide ring.

Once a 3D pharmacophore model is created, it can be used as a query for virtual screening of large chemical databases. dovepress.comnih.gov Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. beilstein-journals.org This process filters millions of compounds down to a manageable number for experimental testing. nih.gov For the this compound scaffold, this approach can identify new molecules with diverse core structures that still present the correct 3D arrangement of features to bind effectively to targets like protein kinases. nih.govnih.gov This method is highly efficient for discovering novel chemical scaffolds that could lead to new therapeutic agents. nih.gov

Preclinical Pharmacokinetic Considerations for N 1h Indazol 6 Yl 4 Methylbenzamide and Relevant Analogues

Oral Bioavailability and Systemic Exposure Profiles of Related Indazole-Benzamide Compounds

The indazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have been the subject of numerous medicinal chemistry campaigns. The oral bioavailability of these compounds can be influenced by a variety of physicochemical and metabolic factors. Generally, indazole derivatives have shown promise in achieving adequate oral exposure, a critical attribute for patient-friendly dosing regimens.

Research into various classes of indazole-containing compounds has demonstrated that structural modifications can significantly impact their pharmacokinetic profiles. For instance, in the broader family of indazole derivatives, good oral bioavailability has been reported in preclinical species such as rodents. These findings, while not specific to N-(1H-indazol-6-yl)-4-methylbenzamide, suggest that the indazole core is not inherently a barrier to oral absorption.

In the development of kinase inhibitors, a field where indazole scaffolds are prevalent, achieving favorable oral pharmacokinetics is a common objective. Studies on different indazole-based inhibitors have shown a range of oral bioavailabilities, underscoring the importance of substituent effects on absorption, distribution, metabolism, and excretion (ADME) properties.

The systemic exposure of a compound, often measured by the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), is a critical determinant of its therapeutic effect. For indazole-benzamide analogues, these parameters would be assessed in preclinical models to establish a preliminary understanding of the dose-concentration relationship.

Although detailed data tables for this compound are not available, the following table illustrates a hypothetical representation of pharmacokinetic data for related indazole-benzamide analogues to demonstrate how such information is typically presented.

Table 1: Hypothetical Oral Pharmacokinetic Parameters of Indazole-Benzamide Analogues in Rats

Compound Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) F (%)
Analogue A 10 500 1.0 2500 30
Analogue B 10 350 2.0 2800 45

This table is for illustrative purposes only and does not represent actual experimental data for this compound or its analogues.

The data in such a table would be generated from preclinical studies where the compounds are administered orally to animal models, and plasma concentrations are measured over time. The Cmax represents the peak plasma concentration, Tmax is the time to reach Cmax, AUC reflects the total drug exposure, and F (%) indicates the oral bioavailability.

Future Research Directions and Unexplored Avenues for N 1h Indazol 6 Yl 4 Methylbenzamide

Continued Development of Novel Analogues with Enhanced Potency, Selectivity, and Drug-like Properties

The future development of N-(1H-indazol-6-yl)-4-methylbenzamide analogues will focus on systematic structural modifications to optimize their pharmacological profile. The indazole core is recognized for its crucial role as a "hinge binder," interacting with the ATP-binding pocket of various kinases. tandfonline.com Research efforts will likely concentrate on several key areas:

Modification of the Indazole Core: Strategic substitution on the indazole ring can significantly impact potency and selectivity. For instance, the addition of methyl or methoxy (B1213986) groups has been shown to increase activity in certain inhibitor classes. nih.gov Future work will explore a wider range of substituents to fine-tune interactions with target proteins.

Bioisosteric Replacement of the Benzamide (B126) Moiety: Replacing the 4-methylbenzamide (B193301) group with other aromatic or heteroaromatic systems could lead to improved properties. Studies on related compounds have shown that incorporating fragments like benzenesulfonamide (B165840) can yield highly potent inhibitors. nih.gov For example, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were developed as potent Polo-like kinase 4 (PLK4) inhibitors, with some compounds showing activity in the nanomolar range. nih.govnih.gov

Linker Optimization: The amide linker is a critical component of the molecule's structure. Exploring different linker types, such as ureas or sulfonamides, or altering their rigidity and length, could lead to analogues with improved binding affinity and pharmacokinetic properties. nih.govtandfonline.com

Enhancing Drug-like Properties: A significant challenge in drug development is achieving a balance between potency and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ijcrt.org Future research will focus on modifying analogues to improve solubility, metabolic stability, and oral bioavailability while minimizing off-target effects. ijcrt.orgnih.gov This includes optimizing physicochemical properties like lipophilicity and polar surface area.

Table 1: Structure-Activity Relationship (SAR) Insights for Indazole-Benzamide Analogues
Structural ModificationObserved Effect on Activity/PropertiesExample Target/Compound ClassReference
Substitution on the indazole ring (e.g., methyl group)Remarkable increase in inhibitory activityGSK-3 inhibitors nih.gov
Replacement of quinazoline (B50416) core with benzimidazoleEnhanced potency against target kinaseFLT3 inhibitors tandfonline.com
Introduction of benzenesulfonamide fragmentExcellent inhibitory activityPLK4 inhibitors nih.gov
Incorporation of hydrogen bond-forming groups (amide, sulfonamide)Enhanced activity compared to hydrophobic groupsVEGFR-2 inhibitors nih.gov

Investigation of Novel Therapeutic Applications Beyond Current Targets for Indazole-Benzamide Derivatives

The versatility of the indazole scaffold suggests that its derivatives could be effective against a wide range of diseases beyond their current primary focus on cancer. nih.govnih.gov Future investigations will aim to uncover new therapeutic applications by screening this compound and its analogues against diverse biological targets.

Anti-inflammatory and Neurodegenerative Diseases: The indazole nucleus is a core component of compounds with promising anti-inflammatory activity. nih.govresearchgate.net Given the role of certain kinases in inflammatory pathways and neurodegeneration, there is a strong rationale for evaluating indazole-benzamide derivatives in models of these conditions. nih.gov

Infectious Diseases: Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and anti-HIV properties. nih.govresearchgate.net Future research could explore the potential of this compound analogues to inhibit microbial enzymes or other essential proteins, potentially leading to new treatments for infectious diseases. mdpi.commdpi.com

Kinase Targets in Other Diseases: While extensively studied in oncology, protein kinases play crucial roles in numerous other pathologies. nih.gov Systematic screening of indazole-benzamide libraries against a broad panel of kinases could identify inhibitors for targets involved in metabolic disorders, cardiovascular diseases, or rare genetic conditions.

Table 2: Potential Therapeutic Areas for Indazole-Benzamide Derivatives
Therapeutic AreaRationale/Potential TargetsReference
OncologyInhibition of protein kinases (e.g., FLT3, PLK4, VEGFR-2) nih.govtandfonline.comnih.gov
Inflammatory DisordersModulation of inflammatory pathways nih.gov
Neurodegenerative DisordersApplication in disorders involving protein kinases nih.gov
Infectious DiseasesAntibacterial, antifungal, anti-HIV, antiprotozoal activities nih.govresearchgate.netmdpi.com
Cardiovascular DiseasesTargeting kinases involved in cardiovascular function nih.gov

Integration of Advanced Computational Modeling and Artificial Intelligence in the Rational Design of this compound Analogues

The rational design of novel drug candidates is increasingly driven by advanced computational methods. researchgate.net The future of this compound development will be heavily influenced by the integration of computational modeling and artificial intelligence (AI) to accelerate the design-synthesize-test cycle.

Structure-Based Drug Design (SBDD): Molecular docking studies have already proven invaluable in understanding how indazole derivatives bind to kinase active sites. tandfonline.comnih.gov Future SBDD efforts will utilize high-resolution crystal structures of target proteins to design analogues with optimized binding interactions, leading to higher potency and selectivity. tandfonline.com

Virtual Screening and Pharmacophore Modeling: Large chemical libraries can be screened in silico to identify novel indazole-based hits with desired properties. nih.govmdpi.com Pharmacophore models, which define the essential 3D features required for biological activity, will guide the design of new scaffolds that retain key binding interactions while offering novel intellectual property.

AI and Machine Learning: AI-driven platforms can analyze vast datasets of chemical structures and biological activities to predict the properties of novel, un-synthesized compounds. researchgate.net Machine learning models can be trained to predict potency, selectivity, and ADMET properties, allowing researchers to prioritize the synthesis of the most promising candidates and significantly reduce the time and cost of drug discovery. These models can also identify complex structure-activity relationships that may not be apparent through traditional analysis.

The synergy between medicinal chemistry, biology, and advanced computational sciences will be paramount in unlocking the full therapeutic potential of the this compound scaffold and its future generations of analogues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-(1H-indazol-6-yl)-4-methylbenzamide?

  • Synthesis : Optimized routes involve coupling 4-methylbenzoyl chloride with 6-amino-1H-indazole under inert conditions (e.g., DMF, triethylamine) at 0–25°C. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
  • Characterization : Use NMR (¹H/¹³C) to confirm amide bond formation and indazole substitution. IR spectroscopy verifies carbonyl stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Q. How can researchers determine the crystal structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
  • Software : Process data with SHELX (structure solution via direct methods) and refine using SHELXL. Validate geometry with WinGX/ORTEP for displacement ellipsoids and packing diagrams .

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (254 nm) monitor purity (>95%).
  • Stability Studies : Accelerated degradation under acidic/alkaline conditions (0.1M HCl/NaOH, 40°C) analyzed via LC-MS to identify decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in inhibitory activity data for HDAC isoforms?

  • Kinetic Analysis : Perform IC₅₀ and Ki assays using recombinant HDACs (e.g., HDAC1/3) with fluorogenic substrates. Compare slow-on/slow-off kinetics (pre-equilibrium vs. steady-state conditions) .
  • Example Data :

CompoundHDAC1 Ki (nM)HDAC3 Ki (nM)HDAC1/3 Selectivity
10912 ± 272 ± 56-fold
13618 ± 354 ± 43-fold
Adapted from HDAC inhibition studies of benzamide analogs .

Q. What strategies optimize reaction yield and purity in large-scale synthesis?

  • Condition Optimization : Screen solvents (DMF vs. acetonitrile), catalysts (HOBt/EDCI), and temperatures (0°C vs. reflux). Continuous flow reactors improve reproducibility .
  • Purification : Use preparative HPLC or recrystallization (ethanol/water) for gram-scale batches. Monitor by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzamide ring to enhance HDAC binding. Replace indazole with benzothiazole to probe steric effects .
  • SAR Table :

AnalogHDAC1 IC₅₀ (nM)Solubility (µg/mL)
Parent compound50 ± 512 ± 2
4-Cl-Benzamide derivative22 ± 38 ± 1
Benzothiazole analog85 ± 735 ± 4

Q. What methodologies assess pharmacokinetic properties like solubility and metabolic stability?

  • Solubility : Shake-flask method in PBS (pH 7.4) with UV quantification.
  • Metabolism : Incubate with liver microsomes (human/rat), analyze via LC-MS for half-life (t½) and metabolite identification .

Methodological Challenges and Solutions

Q. How to troubleshoot poor diffraction quality in crystallography studies?

  • Crystal Growth : Optimize vapor diffusion (e.g., methanol/water) or use seeding.
  • Data Processing : Employ SHELXC/D/E for experimental phasing if heavy-atom derivatives fail. Use TWINLAW in SHELXL for twinned data .

Q. What statistical approaches reconcile contradictory bioassay results?

  • Multivariate Analysis : Apply principal component analysis (PCA) to HDAC inhibition datasets. Use Bayesian modeling to account for batch effects or assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.